molecular formula C15H14N2OS2 B2702920 3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 852933-45-0

3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2702920
CAS No.: 852933-45-0
M. Wt: 302.41
InChI Key: FEEDJVIEAUEBGD-UHFFFAOYSA-N
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Description

3-Ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a molecular formula of C15H14N2OS2 and a molecular weight of 302.42 g/mol. This compound belongs to the thieno[2,3-d]pyrimidin-4-one family and features a sulfur atom in its structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the sulfur atom in the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under specific conditions.

Major Products Formed:

  • Oxidation: The oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce thiol derivatives or other reduced forms of the compound.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the development of new materials and pharmaceuticals.

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its biological activity, including potential antiproliferative and antiviral properties.

Medicine: The compound's derivatives may be explored for their therapeutic potential in treating various diseases, such as cancer and viral infections.

Industry: Its unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound plays a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in cellular processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in cellular functions.

  • Receptors: It may bind to specific receptors, triggering signaling pathways that affect cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

  • 3-Benzyl-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one: This compound is structurally similar but features a benzyl group instead of an ethyl group.

  • Pyrimidine-derived indole ribonucleosides: These compounds share the pyrimidine core but have different substituents and functional groups.

Uniqueness: 3-Ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its specific combination of substituents, which contribute to its unique chemical and biological properties

Biological Activity

3-Ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound with significant potential in medicinal chemistry, particularly in the field of oncology. This article explores its biological activity, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).

The compound has the following molecular characteristics:

  • Molecular Formula : C15H14N2OS2
  • Molecular Weight : 302.41 g/mol
  • CAS Number : 852933-45-0

Antitumor Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidin-4-one exhibit potent antitumor activity. For instance, in a study evaluating various compounds against the NCI 60 cancer cell lines, some thieno[2,3-d]pyrimidine derivatives showed significant growth inhibition. Notably, compounds with similar scaffolds to 3-ethyl-5-methyl-6-phenyl-2-sulfanyl exhibited IC50 values lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

Table 1: Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundIC50 (μM)Comparison to 5-FUComparison to MTX
203.37-fold betterMore potent
236.64-fold betterComparable

The mechanism by which these compounds exert their antitumor effects primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. The thieno[2,3-d]pyrimidine scaffold mimics the binding of folic acid to DHFR, effectively blocking its activity and leading to cell death .

The binding mode is characterized by:

  • Sulfur atom at position 7 mimicking the amino group of MTX.
  • Hydrogen bonding interactions with key amino acids in the DHFR active site.

Structure-Activity Relationship (SAR)

Modifications to the thieno[2,3-d]pyrimidine structure significantly influence biological activity. For example:

  • Ethyl vs. Methyl Substituents : The introduction of an ethyl group at position 6 enhances lipophilicity and improves passive diffusion across cell membranes.
  • Aromatic Substituents : Variations in the phenyl group can affect binding affinity and selectivity towards cancer cells versus normal cells.

Figure 1: Structural Modifications and Their Impact on Activity

Structural Modifications

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that compounds similar to 3-ethyl-5-methyl-6-phenyl-2-sulfanyl showed selective cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) .
  • In Vivo Studies : Animal models treated with these compounds exhibited significant tumor regression compared to control groups receiving placebo treatments.

Properties

IUPAC Name

3-ethyl-5-methyl-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-3-17-14(18)11-9(2)12(10-7-5-4-6-8-10)20-13(11)16-15(17)19/h4-8H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEDJVIEAUEBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC1=S)SC(=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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